Disperse red 151

Description

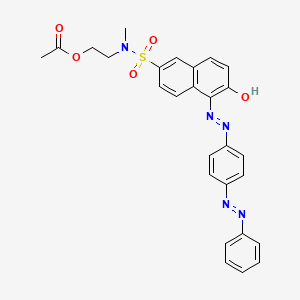

The exact mass of the compound 2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Disperse red 151 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disperse red 151 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[6-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-yl]sulfonyl-methylamino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O5S/c1-19(33)37-17-16-32(2)38(35,36)24-13-14-25-20(18-24)8-15-26(34)27(25)31-30-23-11-9-22(10-12-23)29-28-21-6-4-3-5-7-21/h3-15,18,34H,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPMQVPIDNIKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072043 | |

| Record name | C.I. Disperse Red 151 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70210-08-1 | |

| Record name | N-[2-(Acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-2-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70210-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonamide, N-(2-(acetyloxy)ethyl)-6-hydroxy-N-methyl-5-(2-(4-(2-phenyldiazenyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 151 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-acetoxyethyl)-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]naphthalene-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Red 151: A Technical Guide for Researchers

CAS Number: 70210-08-1[1][2][3][4] Alternate CAS Number: 61968-47-6[5]

This technical guide provides an in-depth overview of Disperse Red 151, a synthetic dye belonging to the double azo class.[5] The information is curated for researchers, scientists, and drug development professionals, with a focus on its chemical properties, toxicological profile, and relevant experimental methodologies. While specific toxicological data for Disperse Red 151 is limited, this guide incorporates data from structurally similar azo dyes to provide a comprehensive overview.

Physicochemical Properties

Disperse Red 151 is a red dye with the molecular formula C₂₇H₂₅N₅O₅S and a molecular weight of 531.58 g/mol .[2][3] It is primarily used in the plastics, textiles, and cosmetics industries.[2]

| Property | Value | Reference |

| CAS Number | 70210-08-1 | [1][2][3][4] |

| Alternate CAS Number | 61968-47-6 | [5] |

| Molecular Formula | C₂₇H₂₅N₅O₅S | [2][3] |

| Molecular Weight | 531.58 g/mol | [2][3] |

| Class | Double Azo Dye | [5] |

| Synonyms | C.I. 26130, C.I. Disperse Red 151, Terasil Red 4G |

Toxicological Profile

Genotoxicity:

Studies on related azo dyes, such as Disperse Red 1, have shown evidence of genotoxicity. For instance, Disperse Red 1 was found to be non-genotoxic in a 3D human dermal equivalent model, but it has demonstrated mutagenic effects in human hepatoma (HepG2) cells.[6][7] This highlights the importance of using organ-specific cell lines in toxicity assessments. The genotoxic potential of azo dyes is often evaluated using assays such as the in vitro micronucleus assay and the comet assay.[8][9]

Oxidative Stress:

Exposure to azo dyes has been linked to the induction of oxidative stress. The Keap1-Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress. Under conditions of oxidative stress induced by compounds like azo dyes, the transcription factor Nrf2 is activated, leading to the expression of antioxidant genes.[10]

Experimental Protocols

In Vitro Genotoxicity Assessment using Micronucleus Assay

This protocol is a general guideline for assessing the genotoxicity of textile dyes using the in vitro micronucleus assay with a cell line such as HaCaT (human keratinocytes).

1. Cell Culture and Treatment:

- Culture HaCaT cells in appropriate medium and conditions.

- Seed cells in culture plates and allow them to attach.

- Treat cells with a range of concentrations of Disperse Red 151 (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., mitomycin C).

2. Cytokinesis Block:

- Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. The timing of this addition is critical and should be optimized for the cell line.

3. Cell Harvesting and Slide Preparation:

- Harvest the cells by trypsinization.

- Treat the cells with a hypotonic solution to swell the cytoplasm.

- Fix the cells using a methanol/acetic acid solution.

- Drop the fixed cell suspension onto clean microscope slides and air dry.

4. Staining and Analysis:

- Stain the slides with a DNA-specific stain such as Giemsa or DAPI.

- Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells in the treated groups compared to the control indicates genotoxic potential.

Acute Toxicity Testing using Daphnia magna

This protocol provides a general framework for assessing the acute aquatic toxicity of dyes using the freshwater crustacean Daphnia magna.

1. Test Organisms:

- Use juvenile Daphnia magna (<24 hours old) from a healthy culture.

2. Test Solutions:

- Prepare a series of concentrations of Disperse Red 151 in a suitable reconstituted water. Include a control group with only reconstituted water.

3. Test Conditions:

- Place a specific number of daphnids (e.g., 10) into test vessels containing the different concentrations of the dye.

- Maintain the test vessels under controlled conditions of temperature and light for 48 hours.

4. Observation and Data Analysis:

- Observe the daphnids at 24 and 48 hours and record the number of immobilized individuals.

- Calculate the EC50 (the concentration that causes immobilization in 50% of the organisms) at 48 hours using appropriate statistical methods.

Signaling Pathways and Logical Relationships

Keap1-Nrf2-ARE Signaling Pathway in Azo Dye-Induced Oxidative Stress

The following diagram illustrates the Keap1-Nrf2-ARE signaling pathway, which is a cellular response to oxidative stress that can be induced by exposure to azo dyes.

Caption: Keap1-Nrf2-ARE signaling pathway in response to azo dye-induced oxidative stress.

Experimental Workflow for Genotoxicity Assessment

The following diagram outlines a typical workflow for assessing the genotoxicity of a compound like Disperse Red 151.

Caption: A generalized workflow for the in vitro genotoxicity assessment of a test compound.

References

- 1. Disperse Red 151 | CAS 70210-08-1 | LGC Standards [lgcstandards.com]

- 2. Disperse Red 151 100 µg/mL in Acetonitrile | CymitQuimica [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. zeptometrix.com [zeptometrix.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of genotoxicity of textile dyestuffs in Salmonella mutagenicity assay, in vitro micronucleus assay, and single cell gel/comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dl.begellhouse.com [dl.begellhouse.com]

- 10. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Disperse Red 151

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 151, identified by the Colour Index (C.I.) number 26130 and CAS number 61968-47-6, is a double azo dye recognized for its brilliant red hue.[1] Primarily utilized in the textile industry for dyeing polyester fibers, its synthesis involves a sophisticated two-step process rooted in classical azo dye chemistry: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component. This technical guide provides a comprehensive overview of the synthesis and manufacturing of Disperse Red 151, detailing the experimental protocols, quantitative data, and process workflows for its production.

Synthesis of Disperse Red 151

The synthesis of Disperse Red 151 is a multi-stage process that begins with the preparation of two key intermediates: the diazo component, 4-(phenyldiazenyl)benzenamine, and the coupling component, 2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido)ethyl acetate. These intermediates are then reacted to form the final dye molecule.

Part 1: Synthesis of the Diazo Component - 4-(Phenyldiazenyl)benzenamine

The synthesis of 4-(phenyldiazenyl)benzenamine, also known as 4-aminoazobenzene, is achieved through the diazotization of aniline followed by an azo coupling reaction with aniline itself.

Experimental Protocol:

Step 1: Diazotization of Aniline

-

In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with vigorous stirring.

-

The completion of the diazotization is monitored by testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction. The resulting solution contains benzenediazonium chloride.

Step 2: Azo Coupling with Aniline

-

In a separate beaker, dissolve an equimolar amount of aniline in a suitable solvent.

-

Slowly add the freshly prepared, cold benzenediazonium chloride solution to the aniline solution with continuous stirring, while maintaining the temperature at 0-5 °C.

-

A colored precipitate of 4-(phenyldiazenyl)benzenamine will form.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

-

Isolate the product by vacuum filtration and wash with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Synthesis of the Coupling Component - 2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido)ethyl acetate

The synthesis of this complex coupling component involves multiple steps, starting from a suitable naphthalene derivative. The following is a plausible synthetic route based on established chemical principles.

Experimental Protocol:

Step 1: Sulfonation of a Naphthalene Derivative

-

Begin with a suitable 2-substituted naphthalene, such as 2-naphthol.

-

React the naphthalene derivative with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonyl chloride group at the 6-position. This reaction is typically carried out in an inert solvent at a controlled temperature.

Step 2: Formation of the Sulfonamide

-

The resulting naphthalene-2-sulfonyl chloride is then reacted with N-methylethanolamine (H₃CNHCH₂CH₂OH) in the presence of a base to neutralize the HCl byproduct. This reaction forms the sulfonamide linkage.

Step 3: Acetylation of the Hydroxyl Group

-

The terminal hydroxyl group of the N-methylethanolamine moiety is then acetylated using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable catalyst or base. This step yields the final coupling component, 2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido)ethyl acetate.

Step 4: Purification

-

The crude product is purified through appropriate techniques such as recrystallization or column chromatography to achieve the desired purity for the subsequent coupling reaction.

Part 3: Final Synthesis of Disperse Red 151

The final step in the synthesis is the azo coupling of the diazotized 4-(phenyldiazenyl)benzenamine with the prepared coupling component.

Experimental Protocol:

Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

-

Suspend 4-(phenyldiazenyl)benzenamine in an acidic medium, typically a mixture of hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

Stir the mixture for a sufficient time to ensure complete diazotization, which can be confirmed using starch-iodide paper.

Step 2: Azo Coupling Reaction

-

In a separate vessel, dissolve the coupling component, 2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido)ethyl acetate, in an alkaline solution, such as aqueous sodium hydroxide, and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component with efficient stirring.

-

The coupling reaction occurs, leading to the formation of Disperse Red 151 as a colored precipitate. The pH of the reaction mixture is a critical parameter and should be maintained in the appropriate range for optimal coupling.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a period to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

The precipitated Disperse Red 151 is collected by filtration.

-

The filter cake is washed with water to remove residual salts and other water-soluble impurities.

-

The crude dye can be further purified by recrystallization from a suitable organic solvent or by other chromatographic techniques to achieve the desired purity for commercial use.

Quantitative Data

While specific yields can vary depending on the reaction scale and optimization of conditions, the following table provides representative data for the synthesis of Disperse Red 151 and its intermediates based on typical laboratory-scale preparations.

| Step | Product | Starting Materials | Typical Yield (%) | Purity (%) |

| Part 1 | 4-(Phenyldiazenyl)benzenamine | Aniline, Sodium Nitrite, Aniline | 80-90 | >95 |

| Part 2 | 2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido)ethyl acetate | Naphthalene derivative, N-methylethanolamine, Acetic anhydride | 60-70 (multi-step) | >98 |

| Part 3 | Disperse Red 151 | 4-(Phenyldiazenyl)benzenamine, Coupling Component | 85-95 | >98 |

Manufacturing Process of Disperse Red 151

The industrial-scale manufacturing of Disperse Red 151 follows the same fundamental chemical principles as the laboratory synthesis but involves specialized equipment and process control to ensure efficiency, safety, and product consistency.

Process Flow

The manufacturing process can be broken down into the following key stages:

-

Raw Material Handling and Preparation:

-

Aniline, sodium nitrite, hydrochloric acid, and the coupling component are stored in appropriate containers and transferred to the reaction vessels.

-

Solutions of the required concentrations are prepared.

-

-

Diazotization:

-

The diazotization of 4-(phenyldiazenyl)benzenamine is carried out in a dedicated, jacketed reactor equipped with a robust cooling system to maintain the temperature between 0-5 °C.

-

The addition of sodium nitrite solution is carefully controlled to manage the exothermic nature of the reaction.

-

-

Azo Coupling:

-

The coupling reaction is performed in a separate, larger reactor, also equipped with cooling and efficient agitation.

-

The prepared diazonium salt solution is transferred to the reactor containing the alkaline solution of the coupling component. The rate of addition and pH are critical parameters that are closely monitored and controlled.

-

-

Isolation and Filtration:

-

The resulting dye slurry is transferred to a filtration unit, typically a filter press or a centrifugal filter, to separate the solid dye from the mother liquor.

-

The filter cake is washed with water to remove soluble impurities.

-

-

Drying:

-

The wet dye cake is dried in an industrial dryer, such as a spray dryer or a tray dryer, to reduce the moisture content to the specified level.

-

-

Grinding and Standardization:

-

The dried dye is then milled or ground to a fine powder to achieve the desired particle size distribution, which is crucial for its performance as a disperse dye.

-

The dye is then blended with dispersing agents and other additives to meet the final product specifications for strength and shade.

-

-

Quality Control and Packaging:

-

Samples are taken at various stages of the process and analyzed in a quality control laboratory to ensure they meet the required standards.

-

The final product is packaged in appropriate containers for distribution.

-

Mandatory Visualizations

Caption: Synthesis pathway of Disperse Red 151.

Caption: Industrial manufacturing workflow for Disperse Red 151.

Safety Considerations

The synthesis and manufacturing of Disperse Red 151 involve the handling of hazardous materials and reactions that require strict safety protocols.

-

Diazonium Salts: Diazonium salts are known to be thermally unstable and can be explosive in their solid, dry state. Therefore, it is imperative to:

-

Always prepare and handle diazonium salt solutions at low temperatures (0-5 °C).

-

Use the diazonium salt solution immediately after its preparation.

-

Avoid the isolation of solid diazonium salts unless absolutely necessary and with appropriate safety measures in place.

-

-

Acids and Bases: Concentrated acids (e.g., hydrochloric acid) and strong bases (e.g., sodium hydroxide) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.

-

Ventilation: All reactions should be carried out in a well-ventilated fume hood to avoid the inhalation of any volatile or toxic fumes.

-

Azo Dyes: While Disperse Red 151 itself is not classified as a carcinogen, some azo dyes can cleave under reductive conditions to form carcinogenic aromatic amines. Good manufacturing practices should be followed to minimize worker exposure.

Conclusion

The synthesis and manufacturing of Disperse Red 151 is a well-established process based on the principles of azo dye chemistry. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and strict adherence to safety protocols are essential for the successful and safe production of this important disperse dye. The detailed protocols and process workflow provided in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and development of azo dyes.

References

Disperse Red 151: A Technical Overview for Researchers

For research, scientific, and drug development professionals, this document provides a concise technical summary of Disperse Red 151, including its physicochemical properties. Due to a lack of specific toxicological and metabolic data for this compound in publicly available literature, this guide also presents relevant information on structurally similar azo dyes to offer a comparative context and potential avenues for investigation.

Physicochemical Properties of Disperse Red 151

Disperse Red 151 is a monoazo dye. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₅N₅O₅S | [1][2] |

| Molar Mass | 531.58 g/mol | [1][2] |

| CAS Number | 70210-08-1 | [1][2] |

Toxicological Profile: Insights from Related Azo Dyes

Azo dyes are known for their potential to undergo reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines, which may have toxicological implications.[3][4] The carcinogenicity of some azo dyes is linked to their metabolic byproducts, such as benzidine.[5][6]

Studies on Disperse Red 1 have indicated potential genotoxic and cytotoxic effects. For instance, research has shown that Disperse Red 1 can induce DNA damage and abnormalities in mouse germ cells.[7][8] Furthermore, some findings suggest that Disperse Red 1 may have mutagenic effects on human hepatoma cells and lymphocytes.

It is important to note that the toxicological properties of azo dyes can be influenced by their specific chemical structures. For example, one study comparing Disperse Red 1 and the chlorinated Disperse Red 13 found that the presence of the chlorine substituent decreased the mutagenicity of Disperse Red 13.[4]

Metabolism of Azo Dyes: A General Pathway

The metabolism of azo dyes is a critical factor in their toxicological assessment. Ingested azo compounds can be metabolized by intestinal microbiota and hepatic enzymes.[9][10] The primary metabolic pathway involves the reductive cleavage of the azo bond, which breaks the molecule into smaller aromatic amines.[3][9] These metabolic processes are significant for both detoxification and, in some cases, metabolic activation to more toxic compounds.[9]

The general metabolic pathway for azo dyes can be visualized as follows:

Caption: Generalized metabolic pathway of azo dyes.

Analytical Methodologies for Azo Dyes

The detection and quantification of azo dyes and their metabolites in various matrices are crucial for research and safety assessment. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of azo dyes, often coupled with detectors such as a diode-array detector (DAD) or mass spectrometry (MS) for enhanced sensitivity and selectivity.[11][12]

A general experimental workflow for the analysis of azo dyes in a biological matrix might involve the following steps:

Caption: A typical workflow for the analysis of azo dyes.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on toxicology and metabolism is based on related compounds and the general class of azo dyes due to the limited availability of data specific to Disperse Red 151. Researchers should conduct their own specific investigations to determine the properties and safety of Disperse Red 151.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicity of Azo Dyes in Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]

- 3. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]

- 7. Genotoxicity of textile dye C.I. Disperse Blue 291 in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

Spectroscopic Analysis of Disperse Red 151: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 151, also known as C.I. 26130, is a double azo dye recognized for its brilliant red hue and its application in dyeing synthetic fibers, particularly polyester.[1] Its chemical formula is C₂₇H₂₅N₅O₅S, and it has a molecular weight of 531.58 g/mol .[1] The structural integrity and purity of Disperse Red 151 are critical for its performance and for toxicological and regulatory assessments. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are indispensable for the characterization of this dye.

This technical guide provides an overview of the spectroscopic methodologies applicable to Disperse Red 151. While specific, publicly available datasets for its UV-Vis, NMR, and IR spectra are limited, this document outlines the standard experimental protocols for acquiring and interpreting such data for azo dyes.

Spectroscopic Data of Disperse Red 151

Table 1: UV-Vis Spectroscopic Data of Disperse Red 151

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Acetonitrile | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

Table 2: ¹H NMR Spectroscopic Data of Disperse Red 151

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

Table 3: ¹³C NMR Spectroscopic Data of Disperse Red 151

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available |

Table 4: IR Spectroscopic Data of Disperse Red 151

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

| Data not available |

Experimental Protocols

The following sections detail the standard methodologies for obtaining UV-Vis, NMR, and IR spectra for a disperse dye such as Disperse Red 151.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity of Disperse Red 151, which are characteristic of its electronic transitions.

Methodology:

-

Solution Preparation: A stock solution of Disperse Red 151 is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable, UV-transparent solvent (e.g., acetonitrile, methanol, or dichloromethane). A series of dilutions are then prepared from the stock solution to create standards of known concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Blank Measurement: The cuvette is filled with the pure solvent to be used for the sample solutions, and a baseline spectrum is recorded. This is to subtract the absorbance of the solvent.

-

Sample Measurement: The absorbance of each standard solution is measured over a specific wavelength range (typically 200-800 nm for dyes).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. A calibration curve of absorbance versus concentration is plotted to determine the molar absorptivity (ε) according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

NMR Spectroscopy

Objective: To elucidate the molecular structure of Disperse Red 151 by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Methodology:

-

Sample Preparation: A few milligrams of the dye are dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer is used.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single peaks for each unique carbon atom.

-

Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values (for ¹H NMR) are analyzed to assign specific protons and carbons to the molecular structure of Disperse Red 151.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the Disperse Red 151 molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: As a solid, the dye can be prepared for analysis using one of the following methods:

-

KBr Pellet: A small amount of the dye is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Nujol Mull: The dye is ground into a fine paste with Nujol (a mineral oil). This paste is then spread between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Background Measurement: A background spectrum (of air or the KBr pellet/salt plates with Nujol) is recorded.

-

Sample Measurement: The IR spectrum of the prepared sample is recorded.

-

Data Analysis: The absorption bands (peaks) in the spectrum, corresponding to specific vibrational frequencies of the functional groups (e.g., -N=N-, -OH, -SO₂-, aromatic C-H), are identified and assigned.

Workflow for Spectroscopic Analysis of Disperse Dyes

The following diagram illustrates a general workflow for the spectroscopic characterization of a disperse dye.

Caption: General workflow for the spectroscopic analysis of a disperse dye.

References

A Technical Guide to the Solubility of Disperse Red 151

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Red 151 (C.I. 26130), a double azo class disperse dye. Due to the limited availability of specific quantitative solubility data for Disperse Red 151 in a wide array of solvents, this document summarizes the available information and provides standardized experimental protocols for determining solubility.

Introduction to Disperse Red 151

Disperse Red 151 is a brilliant red dye primarily used for dyeing polyester fibers.[1] As a disperse dye, it is characterized by its low water solubility and its application from a fine aqueous dispersion. Understanding its solubility in various organic solvents is crucial for its application in diverse fields, including research and development where it might be used as a marker or in material science.

Chemical Properties:

-

Molecular Formula: C₂₇H₂₅N₅O₅S

-

Molecular Weight: 531.58 g/mol [1]

-

CAS Registry Number: 70210-08-1

Quantitative Solubility Data

Quantitative solubility data for Disperse Red 151 is not extensively available in published literature. The following table summarizes the currently known quantitative and qualitative solubility information. Researchers are encouraged to determine solubility in their specific solvent systems using the protocols outlined in this guide.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Pressure (atm) |

| Acetonitrile | Nitrile | 100 µg/mL | Not Specified | Ambient |

| Water | Protic, Inorganic | < 1 mg/L (low) | Not Specified | Ambient |

| n-Octanol | Alcohol | 10 - 1000 mg/L (moderate to high) | Not Specified | Ambient |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for its application. The following are detailed methodologies for key experiments to quantify the solubility of Disperse Red 151.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward and widely used technique to determine the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the mass of Disperse Red 151 that can dissolve in a given volume of solvent at a specified temperature to reach a saturated solution.

Materials:

-

Disperse Red 151 powder

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of Disperse Red 151 powder and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

-

Sample Extraction: Carefully pipette a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Filtration (Optional but Recommended): For greater accuracy, filter the extracted supernatant through a syringe filter that is compatible with the solvent to remove any remaining fine particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Drying: Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Final Weighing: Once the solvent has completely evaporated and the dish or vial has cooled to room temperature in a desiccator, weigh it again.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of vial with dried dye - Mass of empty vial) / Volume of the aliquot taken

Protocol 2: UV-Visible Spectrophotometry for Concentration Determination

This method is suitable for determining the concentration of a colored compound in a solution and can be used to establish solubility by analyzing a saturated solution. A calibration curve must first be generated.

Objective: To determine the concentration of Disperse Red 151 in a saturated solution using its absorbance of light.

Materials:

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

-

Disperse Red 151 powder

-

Solvent of interest

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

Part A: Preparation of Standard Solutions and Generation of a Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount of Disperse Red 151 and dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of known concentration.

-

Prepare Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution with the same solvent.

-

Determine Maximum Wavelength (λmax): Scan one of the standard solutions across the UV-Visible spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax. Use the pure solvent as a blank to zero the spectrophotometer.

-

Plot the Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).

Part B: Determination of Solubility

-

Prepare a Saturated Solution: Follow steps 1-3 of the Gravimetric Method (Protocol 3.1) to prepare a saturated solution of Disperse Red 151 and separate the undissolved solid.

-

Dilute the Saturated Solution: Accurately pipette a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.

-

Calculate Concentration: Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Calculate Solubility: Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of Disperse Red 151 in that solvent.

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a disperse dye.

References

An In-depth Technical Guide to the Photophysical Properties of Disperse Red 151

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 151 is a brilliant red monoazo dye belonging to the disperse class of dyes, primarily utilized in the dyeing of polyester fibers. Its chemical structure, characterized by an azo group (-N=N-) connecting aromatic moieties, is the basis of its chromophoric properties. A thorough understanding of the photophysical characteristics of Disperse Red 151 is crucial for optimizing its applications in materials science and for assessing its potential in other fields, such as biomedical imaging and sensor development, where the interaction of dyes with light is of paramount importance.

This technical guide provides a detailed overview of the core photophysical properties of Disperse Red 151. Due to the limited availability of specific experimental data for Disperse Red 151 in the public domain, this guide utilizes data from the structurally similar and well-characterized azo dye, Disperse Red 19, to illustrate the expected photophysical behavior. This guide also outlines the standard experimental protocols for characterizing these properties.

Core Photophysical Properties

The interaction of a dye molecule with light is governed by its electronic structure. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state through several pathways, including non-radiative decay (heat) and radiative decay, which involves the emission of a photon in the form of fluorescence.

Spectral Properties

The absorption and emission spectra of a dye are fundamental to its characterization. These spectra are typically influenced by the chemical environment, a phenomenon known as solvatochromism.

Table 1: Absorption and Emission Spectral Data for a Representative Azo Dye (Disperse Red 19) in Ethanol

| Parameter | Value | Electronic Transition Assignment |

| Absorption Maximum (λabs) | 285 nm | π → π |

| 495 nm | n → π | |

| Molar Extinction Coefficient (ε) at 495 nm | Data not available | - |

| Emission Maximum (λem) | 324 nm | - |

| 640 nm | - | |

| Stokes Shift | 39 nm | - |

| 145 nm | - |

Note: The data presented is for Disperse Red 19 in ethanol and serves as an illustrative example for the expected spectral properties of Disperse Red 151. The n → π transition is characteristic of molecules containing heteroatoms with lone pairs of electrons, such as the nitrogen atoms in the azo group.*

Quantum Yield and Fluorescence Lifetime

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state.

Table 2: Fluorescence Quantum Yield and Lifetime Data (Hypothetical for Disperse Red 151)

| Parameter | Value |

| Fluorescence Quantum Yield (Φf) | Typically low for azo dyes |

| Fluorescence Lifetime (τf) | Typically in the picosecond to nanosecond range |

Note: Azo dyes are known to have relatively low fluorescence quantum yields due to efficient non-radiative decay pathways, including photoisomerization of the azo group.

Experimental Protocols

The characterization of the photophysical properties of a dye involves a series of spectroscopic measurements. The following are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption of light by a sample as a function of wavelength.

Protocol:

-

Sample Preparation: Prepare a stock solution of Disperse Red 151 in a high-purity spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile) of known concentration. From the stock solution, prepare a series of dilutions to determine the optimal concentration range where absorbance is linear with concentration (typically between 0.1 and 1.0 absorbance units).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the dye solution. Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This technique measures the emission of light from a sample after it has absorbed light.

Protocol:

-

Sample Preparation: Prepare a dilute solution of Disperse Red 151 in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λabs) and scan the emission monochromator to longer wavelengths.

-

Data Analysis: Identify the wavelength of maximum emission (λem). The Stokes shift is the difference in wavelength (or energy) between the absorption and emission maxima.

Determination of Fluorescence Quantum Yield

The relative quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as Disperse Red 151 (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Absorbance Matching: Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.

-

Fluorescence Measurement: Measure the integrated fluorescence intensity of both the sample and the standard solution under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a common method for measuring fluorescence lifetimes.

Protocol:

-

Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute, deoxygenated solution of the dye.

-

Data Acquisition: Excite the sample with the pulsed laser and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process many times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τf).

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of a disperse dye like Disperse Red 151.

Caption: Experimental workflow for characterizing the photophysical properties of a disperse dye.

Conclusion

This technical guide provides a comprehensive overview of the key photophysical properties of Disperse Red 151, contextualized with data from a similar azo dye. The outlined experimental protocols offer a robust framework for researchers to conduct their own detailed characterization. A thorough understanding of these properties is essential for the rational design of materials and for exploring novel applications of this class of dyes beyond traditional textile dyeing. Further research to obtain specific quantitative data for Disperse Red 151 will be invaluable for advancing its use in specialized applications.

In-Depth Technical Guide: Toxicological and Safety Information for Disperse Red 151

Disclaimer: Limited direct toxicological data is available for Disperse Red 151. This report utilizes a read-across approach, primarily relying on data from the structurally similar azo dye, Disperse Red 1, to provide a comprehensive toxicological and safety profile. This approach is based on the shared chemical class (disperse azo dyes) and likely similar metabolic pathways. The user should interpret the data with this consideration in mind.

Introduction

Disperse Red 151, a member of the azo dye family, is utilized in the textile industry for coloring synthetic fibers. A thorough understanding of its toxicological and safety profile is essential for researchers, scientists, and drug development professionals to ensure safe handling and to assess potential environmental and human health risks. This guide provides a detailed overview of the available toxicological data, with a focus on genotoxicity, skin sensitization, and aquatic toxicity, primarily through a read-across from Disperse Red 1.

Physicochemical Properties

| Property | Value |

| CAS Number | 70210-08-1 |

| Molecular Formula | C₂₇H₂₅N₅O₅S |

| Molecular Weight | 531.58 g/mol |

Toxicological Data

Acute Toxicity

No direct data on the acute oral, dermal, or inhalation toxicity (e.g., LD50) for Disperse Red 151 or its analogue Disperse Red 1 were identified in the public domain. A safety data sheet for Disperse Red 1 suggests it is not classified as acutely toxic. For a related substance, Disperse Red 11, the oral LD50 in male rats was reported to be between 0.7 and 1.0 g/kg body weight, while for female rats, it was greater than 5 g/kg body weight[1].

Repeated Dose Toxicity

No data on the repeated dose toxicity (e.g., NOAEL, LOAEL) for Disperse Red 151 or Disperse Red 1 were identified.

Skin Sensitization

Disperse azo dyes are recognized as potential skin sensitizers[2]. While specific data for Disperse Red 151 is unavailable, Disperse Red 1 has been shown to have sensitizing potential.

Genotoxicity

In vivo studies on Disperse Red 1 have demonstrated genotoxic potential.

Table 1: Summary of In Vivo Genotoxicity Data for Disperse Red 1

| Assay | Species | Tissue/Cells | Doses Tested | Results | Reference |

| Micronucleus Test | Male Swiss mice | Bone marrow | 0.5, 50 mg/kg bw | Increased frequency of micronucleated polychromatic erythrocytes | [3] |

| Comet Assay | Male Swiss mice | Liver | 0.005 mg/kg bw | Increased primary DNA damage | [3] |

| Comet Assay | Male CF-1 mice | Testis cells | 100, 500 mg/kg bw | Increased DNA damage | [4][5] |

Carcinogenicity

No data on the carcinogenicity of Disperse Red 151 or Disperse Red 1 were identified. However, some azo dyes can be metabolized to aromatic amines, some of which are known carcinogens[6].

Aquatic Toxicity

Disperse Red 1 has been shown to be toxic to aquatic organisms.

Table 2: Summary of Aquatic Toxicity Data for Disperse Red 1

| Species | Endpoint | Value | Reference |

| Daphnia similis | 48h EC50 (Immobilization) | 0.13 mg/L | [7] |

| Daphnia magna | 48h EC50 (Immobilization) | 0.58 mg/L | [8] |

| Ceriodaphnia dubia | 48h EC50 (Immobilization) | 0.55 mg/L | [8] |

| Raphidocelis subcapitata (Algae) | 72h EC50 (Growth Inhibition) | 0.43 mg/L | [7] |

| Danio rerio (Fish) | 96h LC50 | >10 mg/L | [7] |

The European Chemicals Agency (ECHA) brief profile for a substance with the same CAS number as Disperse Red 151 indicates that it is toxic to aquatic life with long-lasting effects.

Experimental Protocols

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)

The in vivo micronucleus test is a genotoxicity assay that detects damage to chromosomes or the mitotic apparatus of erythroblasts.

Experimental Workflow:

Caption: Workflow for the In Vivo Micronucleus Test.

Methodology:

-

Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Swiss mice) are selected and acclimatized to laboratory conditions.

-

Dosing: The test substance (e.g., Disperse Red 1) is administered to the animals, typically via oral gavage or intraperitoneal injection. A vehicle control group and a positive control group (a known mutagen) are included.

-

Observation: Animals are observed for clinical signs of toxicity.

-

Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), animals are euthanized, and bone marrow is extracted from the femurs.

-

Slide Preparation: Bone marrow smears are prepared on microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is determined by scoring a sufficient number of PCEs (typically at least 2000 per animal) under a microscope.

-

Data Analysis: The data are statistically analyzed to determine if there is a significant increase in the frequency of MN-PCE in the treated groups compared to the vehicle control group.

In Vivo Mammalian Alkaline Comet Assay (based on OECD Guideline 489)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Workflow:

Caption: Workflow for the In Vivo Alkaline Comet Assay.

Methodology:

-

Animal Treatment and Tissue Collection: Following the same initial steps as the micronucleus test, animals are dosed with the test substance. At a predetermined time, animals are euthanized, and target tissues (e.g., liver, testis) are collected.

-

Single-Cell Suspension: The collected tissues are processed to obtain a single-cell suspension.

-

Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet" tail.

-

Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized using a fluorescence microscope.

-

Scoring and Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. Statistical analysis is performed to compare the level of DNA damage in treated and control groups.

Signaling Pathways

The precise signaling pathways involved in the genotoxicity of Disperse Red 151 are not well-elucidated. However, the genotoxicity of azo dyes like Disperse Red 1 is often linked to their metabolic activation to reactive intermediates that can form DNA adducts, leading to DNA damage.

Caption: Postulated Metabolic Activation Pathway of Azo Dyes.

Conclusion

The available data, primarily from the analogue Disperse Red 1, suggests that Disperse Red 151 may pose a risk for genotoxicity and aquatic toxicity. It is also a potential skin sensitizer. Significant data gaps exist, particularly for acute and repeated dose toxicity. Further studies on Disperse Red 151 are necessary to provide a more complete and accurate toxicological profile. In the interim, a precautionary approach should be taken when handling this substance, with appropriate personal protective equipment and environmental containment measures in place.

References

- 1. Disperse Red 11 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Disperse azo dyes, arylamines and halogenated dinitrobenzene compounds in synthetic garments on the Swedish market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 7. researchgate.net [researchgate.net]

- 8. Certain Azo Disperse Dyes - information sheet - Canada.ca [canada.ca]

In-Depth Technical Guide to Disperse Red 151: Synonyms, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disperse dye, Disperse Red 151. It covers its various synonyms and alternative names, key physicochemical properties, and insights into its toxicological profile based on available scientific literature. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development who may encounter this compound in their work.

Synonyms and Alternative Names

Disperse Red 151 is known by a variety of names and identifiers across different chemical databases and commercial suppliers. Accurate identification is crucial for both research and regulatory purposes. There appears to be some discrepancy in the literature regarding its CAS Registry Number, with two numbers frequently associated with this dye.

| Identifier Type | Identifier |

| Common Name | Disperse Red 151 |

| Colour Index Name | C.I. 26130[1] |

| CAS Registry Number | 70210-08-1[2][3][4], 61968-47-6[1][5][6] |

| IUPAC Name | 2-[[6-hydroxy-5-[(E)-[4-[(E)-phenyldiazenyl]phenyl]diazenyl]naphthalen-2-yl]sulfonyl-methylamino]ethyl acetate[3] |

| Synonyms | 2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-[2] |

| N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-2-naphthalenesulfonamide | |

| Trade Names | Terasil Red 4G[2], ABCOL Brilliant Red 4G[1][6], Classic Disperse Red 151, Dispersrote Red 4G, Setaron Brilliant Red 4G[6] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of Disperse Red 151. This data is essential for understanding its behavior in various experimental and environmental conditions.

| Property | Value |

| Molecular Formula | C₂₇H₂₅N₅O₅S[1][3][6] |

| Molecular Weight | 531.58 g/mol [1][3][6] |

| Appearance | Brilliant red solid[5][6] |

| Solubility | As a disperse dye, it has very low water solubility and is typically applied as a fine dispersion. |

| Molecular Structure Class | Double azo dye[1][6] |

Experimental Protocols

Detailed experimental protocols specifically for Disperse Red 151 are not extensively published. However, based on methodologies for similar disperse dyes and azo compounds, the following outlines can be adapted for various applications.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of Disperse Red 151 in various matrices.

Objective: To quantify the concentration of Disperse Red 151.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components.

-

Disperse Red 151 standard.

Procedure:

-

Standard Preparation: Prepare a stock solution of Disperse Red 151 in a suitable solvent like acetonitrile or dimethylformamide. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Depending on the matrix, an extraction step may be necessary. For textile samples, a solvent extraction (e.g., with dimethylformamide) followed by filtration is common. For environmental samples, solid-phase extraction (SPE) may be required to concentrate the analyte and remove interfering substances.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic acid) is typically effective. For example, a gradient from 40% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the wavelength of maximum absorbance for Disperse Red 151 (to be determined by UV-Vis scan).

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of Disperse Red 151 in the samples by comparing their peak areas to the calibration curve.

Textile Dyeing Protocol for Polyester

This is a general procedure for applying Disperse Red 151 to polyester fabric.

Objective: To dye polyester fabric with Disperse Red 151.

Materials:

-

Polyester fabric.

-

Disperse Red 151.

-

Dispersing agent.

-

Acetic acid (to adjust pH).

-

Laboratory dyeing machine (e.g., a beaker dyer).

Procedure:

-

Dye Bath Preparation: Prepare a paste of the required amount of Disperse Red 151 with a small amount of dispersing agent and cold water. Add this paste to the dye bath containing the required volume of water.

-

pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

Dyeing Process:

-

Introduce the polyester fabric into the dye bath at room temperature.

-

Raise the temperature of the dye bath to 130 °C at a rate of 1-2 °C/min.

-

Maintain the dyeing at 130 °C for 30-60 minutes, depending on the desired shade depth.

-

Cool the dye bath down to 70-80 °C.

-

-

Rinsing and Reduction Clearing:

-

Rinse the dyed fabric with hot and then cold water.

-

Perform a reduction clearing process to remove unfixed dye from the fiber surface and improve wash fastness. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide at 60-70 °C for 15-20 minutes.

-

Rinse the fabric thoroughly and neutralize any remaining alkali with a weak acid solution.

-

-

Drying: Dry the dyed fabric.

Toxicological Profile and Metabolic Pathway

Direct toxicological studies and signaling pathway analyses for Disperse Red 151 are limited in the available scientific literature. However, the toxicological profile can be inferred from studies on other azo dyes, particularly regarding their metabolic activation.

Azo dyes themselves are not always directly genotoxic. Their toxic potential often arises from the metabolic reduction of the azo bond (-N=N-), which leads to the formation of aromatic amines. This process is primarily carried out by azoreductase enzymes present in the gut microbiota and, to a lesser extent, in the liver.[2][7] These resulting aromatic amines can be further metabolized, sometimes into reactive species that can bind to DNA and other macromolecules, leading to genotoxic and carcinogenic effects.

Studies on the related Disperse Red 1 have shown that it can induce cytotoxic and genotoxic effects, including DNA damage and increased frequency of micronuclei in various cell types.[1][5][8][9] It is plausible that Disperse Red 151 could exhibit similar toxicological properties due to its azo structure.

General Metabolic Pathway of Azo Dyes

The following diagram illustrates the general metabolic pathway for the activation of azo dyes, which is likely applicable to Disperse Red 151.

Caption: General metabolic activation pathway of azo dyes.

Experimental Workflow for Genotoxicity Assessment

The following diagram outlines a typical workflow for assessing the genotoxicity of a compound like Disperse Red 151, based on common in vitro assays.

Caption: Experimental workflow for in vitro genotoxicity testing.

Conclusion

Disperse Red 151 is a commercially relevant azo dye with a well-defined chemical structure, although some ambiguity exists regarding its CAS number. While specific experimental and toxicological data for this particular dye is not abundant in public literature, its properties and potential biological effects can be largely inferred from the broader class of disperse azo dyes. The primary toxicological concern is its potential for metabolic activation to genotoxic aromatic amines. Further research is warranted to fully elucidate the specific biological activities and potential signaling pathways affected by Disperse Red 151. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Disperse Red 151 in Polyester Dyeing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 151, identified by C.I. 26130 and CAS number 70210-08-1, is a double azo disperse dye utilized for imparting a brilliant red hue to polyester fibers.[1][2] As a non-ionic dye with low water solubility, its application to hydrophobic polyester fibers requires specific dyeing methodologies to ensure optimal dye uptake, levelness, and fastness properties.[3][4] This document provides detailed application notes and experimental protocols for the use of Disperse Red 151 in polyester dyeing, targeting research and development applications.

Physicochemical Properties

| Property | Value |

| C.I. Name | Disperse Red 151 |

| C.I. Number | 26130 |

| CAS Number | 70210-08-1[1] |

| Molecular Formula | C₂₇H₂₅N₅O₅S[1] |

| Molecular Weight | 531.58 g/mol [1] |

| Chemical Class | Double Azo[1] |

| Solubility | Low water solubility, applied as a fine aqueous dispersion.[3][4] |

| Application | Polyester Dyeing[1] |

Fastness Properties on Polyester

The following table summarizes the fastness properties of Disperse Red 151 on polyester fabric according to ISO standards. The ratings are on a scale of 1 to 5, with 5 representing the highest fastness.

| Fastness Test | Fading | Staining |

| ISO Light Fastness | 5 | - |

| ISO Washing Fastness | 4-5 | 4-5 |

| ISO Perspiration Fastness | 5 | 5 |

| ISO Ironing Fastness | 4-5 | 3-4 |

(Data sourced from World dye variety)[1]

Experimental Protocols

Two primary methods for applying Disperse Red 151 to polyester are High-Temperature Exhaust Dyeing and the Thermosol Process.

High-Temperature Exhaust Dyeing

This batchwise process is suitable for dyeing polyester in various forms, including loose fiber, yarn, and fabric. The high temperature is necessary to swell the polyester fibers, allowing the dye molecules to penetrate the fiber structure.[3]

Materials and Reagents:

-

Polyester substrate

-

Disperse Red 151

-

Dispersing agent (anionic)

-

Acetic acid (or a suitable pH buffer like ammonium sulfate and formic acid)

-

Deionized water

Equipment:

-

High-temperature dyeing machine (e.g., jet, beaker dyeing machine)

-

pH meter

-

Standard laboratory glassware

Protocol:

-

Dye Bath Preparation:

-

Prepare a dye stock dispersion by pasting the required amount of Disperse Red 151 with a small amount of dispersing agent and cold deionized water.

-

Make up the final volume with warm water (40-50°C).

-

Fill the dyeing machine with water (Liquor to Goods Ratio, e.g., 20:1).

-

Add a suitable dispersing agent (e.g., 0.5 g/L).

-

Add the polyester substrate to the bath.

-

-

Dyeing Cycle:

-

Set the initial temperature of the dye bath to 60°C.[3]

-

Add the prepared dye stock dispersion to the bath.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3]

-

Hold at 60°C for 15 minutes to ensure even dye distribution.[3]

-

Raise the temperature to 130°C at a rate of 1.5°C per minute.

-

Maintain the temperature at 130°C for 60 minutes.[3]

-

Cool the dye bath down to 60°C as rapidly as possible.[3]

-

-

After-treatment (Reduction Clearing):

-

Drain the dye bath.

-

Prepare a new bath containing:

-

Caustic Soda (NaOH): 2 g/L

-

Sodium Hydrosulphite (Na₂S₂O₄): 2 g/L

-

-

Treat the dyed material at 80°C for 15-20 minutes.

-

Rinse the material thoroughly with hot and then cold water.

-

Dry the dyed polyester.

-

Caption: High-Temperature Exhaust Dyeing Workflow for Disperse Red 151 on Polyester.

Thermosol Dyeing Process

The Thermosol method is a continuous process ideal for dyeing polyester fabrics, particularly in polyester/cotton blends.[3] It involves padding the fabric with the dye dispersion, drying, and then fixing the dye at a high temperature.

Materials and Reagents:

-

Polyester fabric

-

Disperse Red 151

-

Dispersing agent

-

Thickener (optional, for print-padding)

-

Migration inhibitor (recommended)

-

Acetic acid

Equipment:

-

Padding mangle

-

Infrared or hot flue dryer

-

Thermosol unit (baking chamber)

-

Washing and rinsing range

Protocol:

-

Padding:

-

Prepare a padding liquor containing Disperse Red 151, a dispersing agent, a migration inhibitor, and acetic acid to maintain a pH of 4.5-5.5.

-

Pad the polyester fabric through the liquor using a padding mangle to achieve a uniform wet pick-up (e.g., 60-70%).

-

-

Drying:

-

Thermofixation:

-

After-treatment:

-

Wash the fabric to remove any unfixed dye and auxiliary chemicals. This may include a reduction clearing step as described in the exhaust dyeing method to improve fastness.[3]

-

Rinse and dry the fabric.

-

Caption: Continuous Thermosol Dyeing Workflow for Disperse Red 151 on Polyester.

Logical Relationships in Polyester Dyeing

The efficiency and quality of polyester dyeing with Disperse Red 151 are influenced by several interdependent factors.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CN102127313B - High-light-fastness red disperse dye composition and use thereof - Google Patents [patents.google.com]

- 3. textilelearner.net [textilelearner.net]

- 4. textilelearner.net [textilelearner.net]

- 5. Disperse Dye Thermosol Dyeing Procedure - Industry News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

Application Notes and Protocols for Disperse Red 151 as a Fluorescent Probe

To the valued researcher, scientist, or drug development professional,

Following a comprehensive review of available scientific literature and supplier data, it is important to note that there is currently no documented use of Disperse Red 151 as a fluorescent probe in biological research applications. The available information primarily pertains to its use as a dye in the textile and plastics industries.

This document, therefore, serves a dual purpose:

-

To provide the known chemical and physical properties of Disperse Red 151.

-

To offer a generalized, template-based application note and protocol for the evaluation of a potential fluorescent probe. This template can be adapted by researchers interested in investigating the suitability of Disperse Red 151 or other novel compounds for fluorescence-based assays.

Properties of Disperse Red 151

Disperse Red 151 is a red dye belonging to the anthraquinone class of compounds. Its primary documented applications are in the dyeing of plastics and textiles.

| Property | Value | Source |

| Chemical Formula | C27H25N5O5S | [1][2] |

| Molecular Weight | 531.58 g/mol | [1][2] |

| CAS Number | 70210-08-1 | [1][2] |

| Physical Form | Solid | N/A |

| Solubility | Information not readily available in common biological buffers. Typically soluble in organic solvents. | N/A |

Template: Evaluating a Novel Compound as a Fluorescent Probe

The following sections provide a generalized framework for characterizing and applying a new fluorescent probe. The data presented are hypothetical and for illustrative purposes only.

Photophysical Characterization (Hypothetical Data)

A critical first step in evaluating a potential fluorescent probe is to determine its key photophysical properties in various solvent environments, mimicking different biological milieus.

| Property | Solvent | Value (Hypothetical) |

| Excitation Max (λex) | PBS, pH 7.4 | 550 nm |

| Ethanol | 545 nm | |

| DMSO | 548 nm | |

| Emission Max (λem) | PBS, pH 7.4 | 620 nm |

| Ethanol | 610 nm | |

| DMSO | 615 nm | |

| Molar Extinction Coefficient (ε) | PBS, pH 7.4 | 50,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | PBS, pH 7.4 | 0.10 |

| Photostability (t₁/₂) | PBS, pH 7.4 | 60 seconds |

Experimental Protocols

Objective: To determine the excitation and emission spectra, molar extinction coefficient, and quantum yield of a potential fluorescent probe.

Materials:

-

Disperse Red 151 (or other test compound)

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

-

Solvents of interest (e.g., PBS, ethanol, DMSO)

-

Reference dye with known quantum yield (e.g., Rhodamine 101 in ethanol, Φ = 0.91)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent like DMSO.

-

Absorbance Spectrum:

-

Prepare a series of dilutions of the stock solution in the solvent of interest.

-

Measure the absorbance spectrum for each dilution to determine the wavelength of maximum absorbance (λmax).

-